molecular formula C10H14N2O3 B7862859 2-[Methyl-(3-nitro-benzyl)-amino]-ethanol

2-[Methyl-(3-nitro-benzyl)-amino]-ethanol

Cat. No.: B7862859
M. Wt: 210.23 g/mol
InChI Key: RXFFAMGBOWWXNS-UHFFFAOYSA-N
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Description

2-[Methyl-(3-nitro-benzyl)-amino]-ethanol is a tertiary amine derivative featuring a 3-nitrobenzyl group attached to a methylaminoethanol backbone.

Properties

IUPAC Name

2-[methyl-[(3-nitrophenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11(5-6-13)8-9-3-2-4-10(7-9)12(14)15/h2-4,7,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFFAMGBOWWXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[Methyl-(3-nitro-benzyl)-amino]-ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, potentially influencing pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Benzyl Substituent Amine Substituent Key Properties/Applications Reference
2-[Methyl-(3-nitro-benzyl)-amino]-ethanol 3-NO₂ Methyl Tertiary amine; potential intermediate in drug synthesis
2-[(4-Nitrophenyl)-amino]-ethanol 4-NO₂ Hydroxyethyl Precursor for Schiff base formation
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol 3-NO₂ Ethyl Enhanced lipophilicity vs. methyl
2-[(3-Methoxybenzyl)amino]ethanol 3-OCH₃ None Electron-donating group; altered reactivity
2-[Methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol 7-NO₂ (benzoxadiazole) Methyl Fluorescent probe potential
MS094 (Negative Control) 4-(1-methyl-ethoxy)-phenyl Methyl Selective inhibitor; higher molecular weight (288.2 g/mol)
Key Observations:

Nitro Group Position: The meta (3-NO₂) vs. para (4-NO₂) substitution on the benzyl ring influences electronic properties and steric accessibility. For example, 2-[(4-nitrophenyl)-amino]-ethanol is used in Schiff base synthesis due to its para-nitro group’s reactivity , while the meta-substituted target compound may exhibit distinct regioselectivity in further reactions.

Heterocyclic Modifications : The benzoxadiazole derivative () introduces a fused ring system, which could enhance fluorescence properties or serve as a sensor scaffold .

Thermodynamic and Physical Properties

  • Vaporization Enthalpy: While direct data for the target compound is unavailable, 2-(methyl-amino)-ethanol (a simpler analogue) has a well-established vaporization enthalpy (ΔHvap ≈ 55–60 kJ/mol) due to intramolecular hydrogen bonding . The nitrobenzyl group in the target compound likely reduces volatility compared to non-aromatic analogues.
  • Solubility: Polar nitro groups improve aqueous solubility, but bulky benzyl substituents may counteract this effect. For example, 2-[(3-methoxybenzyl)amino]ethanol () has a predicted density of 1.071 g/cm³ and boiling point of 329°C, reflecting moderate polarity .

Biological Activity

2-[Methyl-(3-nitro-benzyl)-amino]-ethanol is a compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Cytotoxicity and Anticancer Activity

Studies have indicated that compounds with similar structural features often exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of nitro-substituted benzylamines have demonstrated significant cytotoxic effects by inducing apoptosis in cancer cells. The anticancer mechanism may involve the inhibition of cell proliferation and the induction of programmed cell death through various signaling pathways.

CompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Related Compound APC-3 (prostate cancer)TBDCell cycle arrest
Related Compound BCaco2 (colon cancer)TBDDNA damage

2. Mutagenicity Studies

The mutagenic potential of nitro-substituted compounds has been investigated using bacterial models such as Salmonella typhimurium. Research indicates that compounds with similar structures can act as direct mutagens, suggesting that this compound may also exhibit similar properties. The mechanism likely involves the formation of reactive intermediates that interact with DNA, leading to mutations.

Case Study 1: Anticancer Efficacy

A study conducted on a series of nitro-substituted benzylamines, including this compound, revealed promising anticancer activity against breast and prostate cancer cell lines. The findings suggested that the presence of the nitro group significantly enhanced cytotoxicity compared to non-nitro analogs.

Case Study 2: Mutagenicity Assessment

In another study focusing on the mutagenicity of benzylating agents, it was found that structurally related compounds exhibited significant mutagenic effects in bacterial assays. The study highlighted the importance of further investigating the biological consequences of benzylation in nitrosamine derivatives.

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

  • Cancer Therapy : As an anticancer agent targeting specific cell lines.
  • Drug Development : As a lead compound for synthesizing more potent derivatives with improved selectivity and efficacy.
  • Biochemical Research : As a tool for studying mutagenesis and DNA interactions.

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